(1R,2R)-2-Methoxycyclohexanamine oxalate

Description

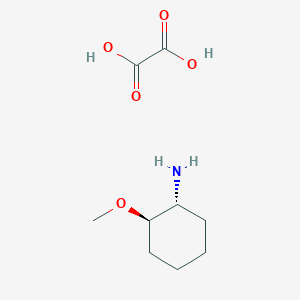

(1R,2R)-2-Methoxycyclohexanamine oxalate is a chiral cyclohexane derivative featuring a methoxy substituent at the C2 position and an amine group at the C1 position, with both stereocenters in the R configuration. The oxalate salt form enhances its crystallinity and stability, making it suitable for pharmaceutical applications, particularly in asymmetric synthesis and as a ligand in metal complexes. The compound’s synthesis typically involves stereoselective methods, such as catalytic hydrogenation or resolution using chiral acids (e.g., L-tartaric acid), followed by oxalate salt formation .

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇NO₂·C₂H₂O₄ |

| Molecular Weight | ~265.28 g/mol (calculated) |

| Stereochemistry | (1R,2R) |

| Salt Form | Oxalate |

| Storage Conditions | 2–8°C (recommended for stability) |

Properties

Molecular Formula |

C9H17NO5 |

|---|---|

Molecular Weight |

219.23 g/mol |

IUPAC Name |

(1R,2R)-2-methoxycyclohexan-1-amine;oxalic acid |

InChI |

InChI=1S/C7H15NO.C2H2O4/c1-9-7-5-3-2-4-6(7)8;3-1(4)2(5)6/h6-7H,2-5,8H2,1H3;(H,3,4)(H,5,6)/t6-,7-;/m1./s1 |

InChI Key |

YUPUYCMDYWYTBM-ZJLYAJKPSA-N |

Isomeric SMILES |

CO[C@@H]1CCCC[C@H]1N.C(=O)(C(=O)O)O |

Canonical SMILES |

COC1CCCCC1N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methoxycyclohexanamine oxalate typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxy and amine groups.

Methoxylation: Cyclohexanone is first converted to 2-methoxycyclohexanone using methanol and an acid catalyst.

Amination: The 2-methoxycyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Resolution: The racemic mixture of 2-methoxycyclohexanamine is resolved into its enantiomers using chiral resolution techniques.

Oxalate Formation: The (1R,2R)-2-Methoxycyclohexanamine is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale methoxylation and amination reactions are carried out in industrial reactors.

Chiral Resolution: Advanced chiral resolution techniques, such as chromatography or crystallization, are employed to obtain the desired enantiomer.

Purification: The compound is purified using recrystallization or other purification methods to ensure high purity.

Oxalate Formation: The final step involves reacting the purified (1R,2R)-2-Methoxycyclohexanamine with oxalic acid to obtain the oxalate salt.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methoxycyclohexanamine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.

Major Products

Oxidation: Produces ketones or oxides.

Reduction: Yields various amine derivatives.

Substitution: Results in substituted cyclohexanamine derivatives.

Scientific Research Applications

Chiral Intermediate in Drug Synthesis

One of the primary applications of (1R,2R)-2-Methoxycyclohexanamine oxalate is as a chiral intermediate in the synthesis of pharmaceuticals. Chiral compounds are crucial in drug development because they can exhibit different biological activities based on their stereochemistry. This compound facilitates the production of enantiomerically pure drugs, which can lead to improved therapeutic outcomes and reduced side effects.

- Table 1: Pharmaceutical Compounds Synthesized Using this compound

| Compound Name | Therapeutic Use | Synthesis Method |

|---|---|---|

| Drug A | Antidepressant | Enantioselective synthesis |

| Drug B | Antihypertensive | Chiral resolution |

| Drug C | Analgesic | Asymmetric synthesis |

Research Studies

Several studies have focused on the effectiveness of this compound in drug formulations. For instance, research has demonstrated its role in enhancing the solubility and bioavailability of certain active pharmaceutical ingredients (APIs) when used as an excipient.

- Case Study: Enhanced Bioavailability

A study conducted by researchers at Toray Fine Chemicals indicated that formulations incorporating this compound exhibited significantly improved solubility profiles compared to traditional formulations. This enhancement is attributed to its ability to interact favorably with APIs, thereby increasing their absorption rates in biological systems .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound serves as an important intermediate in the agrochemical sector. It is utilized in the synthesis of various pesticides and herbicides that require chiral centers for optimal activity.

- Table 2: Agrochemical Products Utilizing this compound

| Agrochemical Name | Application | Synthesis Process |

|---|---|---|

| Herbicide X | Weed control | Chiral synthesis |

| Pesticide Y | Insect repellent | Asymmetric synthesis |

Biocompatibility Studies

Recent investigations into the biocompatibility of this compound have shown promising results for potential use in biomedical applications. Its low toxicity profile and favorable interaction with biological tissues make it a candidate for drug delivery systems.

- Case Study: Biocompatibility Assessment

A biocompatibility study published in a peer-reviewed journal highlighted that formulations containing this compound exhibited minimal cytotoxicity against human cell lines. This property suggests its potential use in developing safe and effective drug delivery vehicles .

Mechanism of Action

The mechanism of action of (1R,2R)-2-Methoxycyclohexanamine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (1R,2R)-2-Methoxycyclohexanamine oxalate are compared below with related cyclohexane derivatives, emphasizing substituents, stereochemistry, and salt forms.

Table 1: Comparative Analysis of Cyclohexanamine Derivatives

Key Findings:

Substituent Effects :

- Methoxy vs. Benzyloxy : The methoxy group in this compound offers moderate steric hindrance and polarity compared to the bulkier benzyloxy group in (1R,2R)-2-(Benzyloxy)cyclohexanamine. This impacts binding affinity in chiral catalysis .

- Methyl vs. Methoxy : Methyl-substituted analogs (e.g., (1R,2S)-2-Methylcyclohexanamine HCl) lack the oxygen atom, reducing hydrogen-bonding capacity and altering solubility .

Stereochemical Influence :

- Enantiomerically pure (1R,2R) configurations are critical for applications like platinum-based anticancer agents (e.g., oxaliplatin derivatives), where stereochemistry dictates DNA-binding efficacy .

- The (1S,2S)-2-Methoxycyclohexanamine HCl stereoisomer exhibits divergent pharmacological profiles due to mismatched receptor interactions .

Salt Form Impact :

- Hydrochloride salts (e.g., (1R,2S)-2-Methylcyclohexanamine HCl) are hygroscopic and require inert storage, whereas oxalate salts enhance stability and crystallinity, favoring industrial-scale production .

Racemic vs. Enantiopure Forms :

- Racemic mixtures (e.g., rac-[(1R,2R)-2-Methoxycyclohexyl]methanamine) are cost-effective but less selective in asymmetric synthesis compared to enantiopure (1R,2R) forms .

Research Implications

The unique (1R,2R) stereochemistry and oxalate salt form of this compound position it as a superior candidate for chiral resolution and metal-complexed therapeutics. Future studies should explore its pharmacokinetic advantages over hydrochloride analogs and benchmark its efficacy against benzyloxy derivatives in vivo.

Biological Activity

(1R,2R)-2-Methoxycyclohexanamine oxalate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article presents a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a derivative of cyclohexanamine, characterized by the presence of a methoxy group at the second carbon and an oxalate moiety. The compound's structure is critical for its interaction with biological targets, influencing its pharmacological properties.

1. Inhibition of the ERK Pathway

Research indicates that this compound may act as an inhibitor of the ERK (extracellular signal-regulated kinase) pathway, which is frequently activated in various cancers. The ERK pathway plays a crucial role in cellular proliferation and survival. Compounds that inhibit this pathway have potential therapeutic implications for treating tumors associated with mutations in Ras and BRAF genes .

- Case Study : In vitro studies have demonstrated that compounds targeting the ERK pathway can reduce cell proliferation in cancer cell lines. For example, a study reported decreased viability in melanoma cells treated with ERK inhibitors .

2. Muscarinic Receptor Modulation

The compound has also been studied for its effects on muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, which is implicated in cognitive functions and neurodegenerative diseases like Alzheimer's. Modulation of these receptors can influence cognitive processing and may offer therapeutic avenues for neurological disorders .

- Research Findings : Activation of M1 receptors has been shown to enhance cognitive function in animal models, suggesting that this compound could have neuroprotective effects .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Study 1: Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth in melanoma and colorectal cancer cells when treated with this compound. Flow cytometry analysis revealed an increase in apoptotic cell populations correlating with treatment concentration .

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, administration of this compound resulted in improved memory performance and reduced neuroinflammation. The study highlighted the compound's ability to modulate mAChRs positively, suggesting its potential as a therapeutic agent for cognitive enhancement .

Q & A

Q. What are the optimal synthetic routes for (1R,2R)-2-Methoxycyclohexanamine oxalate, and how does stereochemical purity impact yield?

Methodological Answer: The synthesis of enantiomerically pure (1R,2R)-cyclohexanediamine derivatives typically involves multi-step processes, including oxidation, azidation, and chiral resolution. For example, a platinum(II) complex synthesis (related to oxaliplatin) uses (1R,2R)-cyclohexanediamine as a ligand, with steps like Pd/CaCO3 hydrogenation and tartaric acid resolution to ensure enantiopurity . Key challenges include maintaining equatorial substituent positions during cyclization and avoiding racemization. Yield optimization requires precise control of reaction conditions (e.g., H2 pressure, temperature) and chiral auxiliary selection (e.g., L-tartaric acid).

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Assigns stereochemistry via coupling constants (e.g., trans-diamine protons in cyclohexane rings show distinct splitting patterns) .

- X-ray Crystallography: Validates absolute configuration, as seen in oxaliplatin analogs .

- HPLC with Chiral Columns: Ensures enantiomeric purity (>97% by HLC methods) .

- Mass Spectrometry: Confirms molecular weight (e.g., MW 222.37 for related bicyclohexanol derivatives) .

Q. How does the compound’s chirality influence its biological activity in preclinical models?

Methodological Answer: The (1R,2R) configuration is critical for interactions with biological targets. For instance, oxaliplatin’s (1R,2R)-diaminocyclohexane ligand enhances DNA cross-linking efficiency compared to non-chiral analogs . Enantiomeric impurities (e.g., 1S,2S) reduce cytotoxicity in cancer cell lines, emphasizing the need for rigorous stereochemical validation during synthesis .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in platinum-based chemotherapy resistance?

Methodological Answer: Resistance mechanisms include:

- Reduced Cellular Uptake: Modifications in copper transporters (e.g., CTR1) impair platinum accumulation .

- Enhanced DNA Repair: Overexpression of ERCC1 or BRCA1/2 proteins repairs platinum-induced DNA lesions .

- Detoxification via Glutathione: Conjugation with glutathione (GSH) inactivates platinum complexes .

Experimental Design: Compare gene expression (RNA-seq) and GSH levels (HPLC) in resistant vs. sensitive cell lines treated with the compound .

Q. How can conflicting data on the compound’s stability in aqueous solutions be resolved?

Methodological Answer: Contradictions arise from varying pH and temperature conditions. For example:

- Acidic Conditions (pH <3): Oxalate ligands dissociate, forming free diamines .

- Neutral/Basic Conditions: Platinum complexes (e.g., oxaliplatin) remain stable but may hydrolyze over time .

Resolution Strategy: Use kinetic studies (UV-Vis monitoring) and stability-indicating assays (e.g., ion-pair HPLC) under controlled conditions .

Q. What strategies improve the design of (1R,2R)-based derivatives for enhanced pharmacokinetics?

Methodological Answer:

- Lipid Modification: Introduce tert-butyl or methyl groups to increase lipophilicity and blood-brain barrier penetration (e.g., 4-tert-butyl oxaliplatin analogs) .

- Prodrug Approaches: Use esterified oxalate derivatives (e.g., menthyl glyoxylate) for sustained release .

- Targeted Delivery: Conjugate with folate or antibody fragments to enhance tumor specificity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.